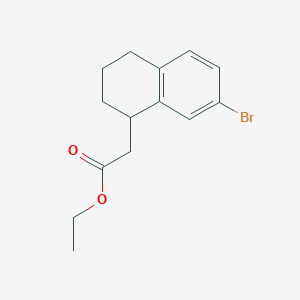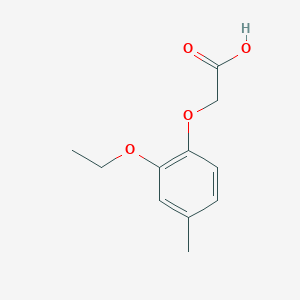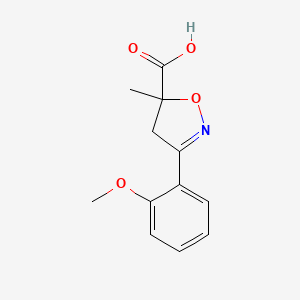![molecular formula C8H8N2O2 B3162447 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one CAS No. 878483-98-8](/img/structure/B3162447.png)
5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one
Descripción general
Descripción
5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core structure with a methoxy group at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary targets of 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs). The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways is a key part of this biochemical process .
Pharmacokinetics
It is noted that the compound with low molecular weight would be an appealing lead compound, which suggests it may have favorable pharmacokinetic properties .
Result of Action
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent activities against FGFR1, 2, and 3 .
Análisis Bioquímico
Biochemical Properties
5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are crucial for cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are primarily through binding to the tyrosine kinase domain of the receptors, leading to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Cellular Effects
In cellular studies, this compound has shown significant effects on various cell types. It inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of these cells . These effects are mediated through the inhibition of FGFR signaling pathways, which are essential for cell growth and metastasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . The compound’s methoxy group at the 5-position plays a crucial role in its binding affinity and inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time points. The compound remains stable under standard laboratory conditions and retains its inhibitory activity over extended periods . In vitro studies have shown that the compound’s effects on cell proliferation and migration are sustained for at least 24 hours . Long-term studies in vivo are required to fully understand its stability and degradation profile.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects such as weight loss and mild hepatotoxicity have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in future studies.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated and subsequently conjugated with glucuronic acid, facilitating its excretion . The involvement of cytochrome P450 enzymes in its metabolism indicates potential drug-drug interactions that need to be considered in therapeutic applications.
Transport and Distribution
Within cells, this compound is transported via passive diffusion and possibly through specific transporters . The compound accumulates in the cytoplasm and is distributed to various tissues, including the liver, kidneys, and tumor tissues . Its distribution profile suggests effective targeting of cancer cells while minimizing systemic exposure.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on FGFRs . The compound does not appear to localize significantly in the nucleus or other organelles . This localization is consistent with its role in inhibiting membrane-bound receptor tyrosine kinases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Methoxylation: Introduction of the methoxy group at the 5-position can be achieved using methanol and a base such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the pyridine ring to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Hydroxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one.
Reduction: Dihydro-5-methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different biological activities.
6-Methoxy-1H-pyrrolo[2,3-C]pyridine: Differing position of the methoxy group affects its reactivity and applications.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.
Uniqueness
5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit fibroblast growth factor receptors makes it a promising candidate for cancer therapy research .
Propiedades
IUPAC Name |
5-methoxy-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-3-5-2-7(11)10-6(5)4-9-8/h3-4H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTELTVJTWGAXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)
![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)



![[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid](/img/structure/B3162454.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B3162462.png)
![5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3162469.png)
![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)
![4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3162477.png)
